Ethametsulfuron-methyl

Description

Overview of Herbicide Class and Research Significance

Ethametsulfuron-methyl belongs to the sulfonylurea class of herbicides. epa.govwikipedia.org This class of compounds revolutionized weed control by introducing a unique mode of action: the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). tandfonline.comagropages.comresearchgate.net This enzyme is critical for the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine in plants. wikipedia.orgresearchgate.net By blocking this enzyme, sulfonylurea herbicides halt cell division and plant growth. nre.tas.gov.auagropages.com

The research significance of sulfonylurea herbicides like this compound stems from their high efficacy at very low application rates compared to older herbicides. agropages.comwikipedia.org This characteristic has driven academic interest in understanding their environmental fate, potential for weed resistance, and metabolic pathways in both target and non-target species. nih.govherts.ac.ukebi.ac.uk this compound is particularly noted in research for its effectiveness against broadleaf weeds in crops such as oilseed rape (canola) and rutabaga. d-nb.infoebi.ac.ukcollectionscanada.gc.ca

Historical Context of Sulfonylurea Herbicides Research

The herbicidal properties of sulfonylurea compounds were first noted in the 1960s. bioone.org However, the major breakthrough in this area of research occurred in 1975 at DuPont Crop Protection, led by the work of George Levitt. agropages.combioone.org This research led to the first commercialization of a sulfonylurea herbicide in 1982 for use in wheat and barley crops. agropages.comresearchgate.netbioone.org

The introduction of these highly potent herbicides marked a significant shift in agrochemical research and development. agropages.combioone.org Throughout the 1980s and 1990s, research intensified, leading to the synthesis of many new sulfonylurea compounds and the issuance of numerous patents. bioone.org This period saw the development of various compounds tailored for specific crops and weed spectrums, including this compound, for selective weed control. researchgate.netbioone.org

Scope and Objectives of Academic Inquiry on this compound

Academic research on this compound is multifaceted, focusing on several key areas to understand its behavior and interactions within agricultural ecosystems. The primary objectives of this scientific inquiry are to determine its efficacy, metabolic fate, and environmental persistence.

Key research objectives include:

Metabolism and Degradation: A significant portion of research investigates how this compound is metabolized by plants and microorganisms. nih.govcollectionscanada.gc.ca Studies have identified its degradation pathways, which include the cleavage of the sulfonylurea bridge, O-dealkylation, N-dealkylation, and the opening of the triazine ring. tandfonline.comnih.govnih.gov The rate of degradation is often pH-dependent. tandfonline.comnih.gov

Environmental Fate and Mobility: Researchers study the persistence and movement of this compound in soil and water. nih.govherts.ac.uk Studies indicate it is mobile in soils, particularly in alkaline conditions, and can be persistent in the water column of aquatic systems under certain pH conditions. nih.govherts.ac.ukebi.ac.uk Concerns about its potential to leach into groundwater drive many of these investigations. herts.ac.ukeuropa.eu

Mechanisms of Selectivity and Resistance: Academic inquiry focuses on understanding the basis for its selectivity in tolerant crops like canola and rutabaga. collectionscanada.gc.ca A parallel area of study is the mechanism by which weeds, such as wild mustard (Sinapis arvensis), develop resistance, which is often attributed to enhanced metabolism of the herbicide in the resistant biotype. herts.ac.ukebi.ac.uk

Analytical Method Development: A crucial objective is the development of sensitive analytical methods, such as liquid chromatography-tandem mass spectrometry (LC/MS/MS), to detect and quantify trace residues of this compound and its metabolites in soil, water, and plant tissues. tandfonline.comresearchgate.net

Table 2: Primary Degradation Pathways of this compound in Academic Studies

| Degradation Pathway | Description | Source(s) |

|---|---|---|

| Sulfonylurea Bridge Cleavage | The primary and predominant pathway of degradation, breaking the molecule into two main parts at the sulfonylurea linkage. | tandfonline.comnih.govnih.gov |

| O-Dealkylation | The removal of an ethyl group from the ethoxy substituent on the triazine ring (O-desethylation). | tandfonline.comnih.govcollectionscanada.gc.ca |

| N-Dealkylation | The removal of a methyl group from the methylamino substituent on the triazine ring (N-demethylation). | tandfonline.comnih.govcollectionscanada.gc.ca |

| Triazine Ring Opening | A secondary degradation pathway involving the hydrolytic cleavage and opening of the 1,3,5-triazine (B166579) ring structure. | tandfonline.comnih.govnih.gov |

Structure

2D Structure

3D Structure

Propriétés

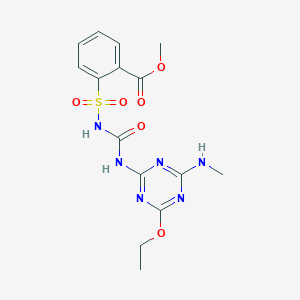

IUPAC Name |

methyl 2-[[4-ethoxy-6-(methylamino)-1,3,5-triazin-2-yl]carbamoylsulfamoyl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N6O6S/c1-4-27-15-19-12(16-2)17-13(20-15)18-14(23)21-28(24,25)10-8-6-5-7-9(10)11(22)26-3/h5-8H,4H2,1-3H3,(H3,16,17,18,19,20,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZINJLDJMHCUBIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=N1)NC(=O)NS(=O)(=O)C2=CC=CC=C2C(=O)OC)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N6O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9034573 | |

| Record name | Ethametsulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97780-06-8 | |

| Record name | Ethametsulfuron-methyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97780-06-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethametsulfuron-methyl [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097780068 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethametsulfuron-methyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9034573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethametsulfuron-methyl (ISO); methyl 2-[(4-ethoxy-6-methylamino-1,3,5-triazin-2-yl)carbamoylsulfamoyl]benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.141 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHAMETSULFURON-METHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C54ZP2XRYX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Molecular Basis of Herbicidal Action

Inhibition of Acetolactate Synthase (ALS) Pathway

The primary mode of action for ethametsulfuron-methyl is the inhibition of the acetolactate synthase (ALS) enzyme, also known as acetohydroxyacid synthase (AHAS). epa.govpomais.comebi.ac.uk This enzyme is a critical component in the biosynthesis of essential amino acids. pomais.com

Enzymatic Specificity and Target Interaction

This compound exhibits a high degree of specificity for the ALS enzyme. pomais.comebi.ac.uk It binds to the enzyme, effectively blocking the active site and preventing the natural substrates, pyruvate (B1213749) and 2-ketobutyrate, from binding. pomais.com This inhibition is potent, with studies on the related sulfonylurea herbicide, metsulfuron-methyl (B1676535), demonstrating significant inhibition of ALS at very low concentrations. semanticscholar.org The interaction between the herbicide and the enzyme is a specific, biorecognition event. nih.gov Research has shown that resistance to this compound in some weed biotypes is not due to differences in the target site, but rather to enhanced metabolism of the herbicide by the resistant plant. ebi.ac.uk

Downstream Physiological Consequences in Susceptible Plants

The inhibition of the ALS pathway by this compound triggers a cascade of detrimental effects within susceptible plants, ultimately leading to their demise.

Disruption of Cell Division and Growth

With the synthesis of essential branched-chain amino acids halted, the plant can no longer produce the proteins necessary for new cell formation. pomais.commade-in-china.commade-in-china.com This leads to a rapid cessation of cell division and growth, particularly in the meristematic tissues—the primary sites of growth in a plant, such as the shoots and roots. pomais.comnre.tas.gov.auparijatagrochemicals.com This inhibition of growth is one of the first visible symptoms of the herbicide's effect. alberta.ca

Metabolism and Detoxification Pathways

Plant Metabolism of Ethametsulfuron-methyl

In tolerant plant species, this compound undergoes rapid metabolic transformation into non-phytotoxic substances. This detoxification is the primary basis for crop selectivity. researchgate.net Studies in crops like rutabaga (Brassica napobrassica) and oilseed rape (Brassica napus) have elucidated the specific metabolic routes. researchgate.netacs.org

The metabolism of this compound in tolerant plants proceeds through several key reactions. Research using liquid chromatography-mass spectrometry has identified two major metabolites that form shortly after application. researchgate.netacs.org

One of the primary metabolites identified in plants such as canola seedlings and rutabaga is O-Desethylthis compound. researchgate.netacs.org This compound is formed through the removal of an ethyl group from the ethoxy moiety on the triazine ring. researchgate.net This metabolite is considered herbicidally inactive, as it is a poor inhibitor of the target enzyme, acetolactate synthase (ALS). researchgate.net

Following or concurrently with O-desethylation, a second major metabolite, N-Desmethyl-O-desethylthis compound, is formed. researchgate.netacs.org This transformation involves the removal of a methyl group from the methylamino substituent on the triazine ring, in addition to the loss of the ethyl group. collectionscanada.gc.ca

The table below summarizes the primary metabolites identified in plant studies.

| Precursor Compound | Metabolite | Transformation | Source |

| This compound | O-Desethylthis compound | O-desethylation | researchgate.netacs.org |

| This compound | N-Desmethyl-O-desethylthis compound | N-desmethylation and O-desethylation | researchgate.netacs.org |

The formation of the primary metabolites is believed to proceed through a short-lived intermediate. Research on the metabolism of this compound in rutabaga has proposed the formation of an unstable alpha-hydroxy ethoxy intermediate. acs.orgcollectionscanada.gc.caebi.ac.uk This intermediate is thought to dissipate within three days after treatment, leading to the formation of the more stable metabolites, O-Desethylthis compound and N-Desmethyl-O-desethylthis compound. acs.orgebi.ac.uk

The tolerance of certain crops, like oilseed rape, to this compound is directly linked to the rate at which they can metabolize the herbicide into inactive compounds. researchgate.netgov.ab.ca This rapid detoxification is facilitated by specific enzyme systems. usda.gov While direct enzymatic studies on this compound are specific, the metabolism of sulfonylurea herbicides is generally mediated by cytochrome P450 monooxygenases (CYPs). collectionscanada.gc.causda.gov These enzymes catalyze oxidative reactions, such as the O-desethylation observed in this compound's metabolic pathway. collectionscanada.gc.ca

The difference in metabolic rates between tolerant crops and susceptible weeds is stark, forming the basis of the herbicide's selectivity. researchgate.net

The following table illustrates the difference in metabolic rates between tolerant and sensitive species.

| Plant Type | Metabolic Half-life (hours) | Implication | Source |

| Tolerant Oilseed Rape | 1.2 - 2.5 | Rapid detoxification, leading to crop safety. | researchgate.net |

| Sensitive Weed Species/Rape Varieties | 5 - 14 | Slower metabolism, allowing the herbicide to act. | researchgate.net |

O-Desethylthis compound Formation

Proposed Unstable Intermediates

Environmental Metabolism and Degradation in Soil Systems

In the soil environment, the degradation of this compound is influenced by a combination of chemical and biological processes. nih.govnih.gov The primary factors affecting its persistence are soil pH and microbial activity. ebi.ac.uknih.gov

Chemical degradation, specifically the hydrolysis of the sulfonylurea bridge, is a key pathway, particularly in acidic soils. researchgate.netnih.gov this compound is generally more persistent in neutral to weakly basic soils compared to acidic conditions. ebi.ac.uknih.gov The half-life of this compound in soil under laboratory conditions has been found to range from 13 to 67 days, depending on the soil's properties. ebi.ac.uknih.gov

Microbial degradation also plays a significant role. nih.gov Studies have isolated soil bacteria, such as Pseudomonas sp., that are capable of degrading this compound. nih.gov These microorganisms utilize two main pathways: one involves the cleavage of the sulfonylurea bridge, similar to chemical hydrolysis, while the other involves dealkylation and the subsequent opening of the triazine ring. nih.govnih.gov Five distinct soil metabolites have been identified through these degradation pathways. ebi.ac.uknih.gov

The table below outlines the key degradation pathways for this compound in soil.

| Degradation Pathway | Mediating Factor | Conditions Favoring Pathway | Source |

| Cleavage of Sulfonylurea Bridge | Chemical Hydrolysis / Microbial Action | Acidic pH / Presence of degrading microbes | researchgate.netnih.govnih.gov |

| N- and O-dealkylation | Microbial Action | Presence of degrading microbes | nih.govnih.gov |

| Triazine Ring Opening | Microbial Action | Presence of degrading microbes | nih.govnih.gov |

Primary Degradation Pathways in Soil

The breakdown of this compound in the soil matrix proceeds through several key reaction pathways. Laboratory studies have identified the primary routes of transformation, which include the cleavage of the central sulfonylurea bridge, dealkylation reactions at the triazine ring and other parts of the molecule, and the eventual opening of the triazine ring structure. nih.govresearchgate.nettandfonline.com These pathways can occur simultaneously, leading to a variety of metabolites. nih.govnih.gov

The cleavage of the sulfonylurea bridge is a principal degradation pathway for this compound in both soil and aqueous solutions. nih.govtandfonline.com This chemical hydrolysis reaction breaks the bond connecting the phenylsulfonyl and triazinyl moieties of the molecule. The process is highly dependent on soil pH, occurring more rapidly under acidic conditions. nih.govisws.org.in This reaction leads to the formation of two main metabolites: a sulfonamide derivative and a triazine amine. The instability of the sulfonylurea linkage under certain conditions is a characteristic feature of this class of herbicides. plos.orgmdpi.com

Alongside bridge cleavage, N- and O-dealkylation are significant degradation mechanisms for this compound. nih.govresearchgate.net These reactions involve the removal of alkyl groups from the nitrogen and oxygen atoms on the triazine ring. Specifically, O-de-ethylation (the removal of an ethyl group from the ethoxy substituent) and N-demethylation (the removal of a methyl group from the methylamino substituent) have been observed. tandfonline.com These dealkylation steps can occur before or after the cleavage of the sulfonylurea bridge and contribute to the diversity of metabolites found in soil. tandfonline.comnih.gov

Following initial degradation steps like dealkylation, the triazine ring itself can be cleaved. nih.govresearchgate.netnih.gov This pathway represents a more advanced stage of degradation, breaking down the heterocyclic core of one of the primary metabolites. The opening of the triazine ring is often mediated by microbial activity and results in the formation of more polar and simpler molecules, ultimately leading to further mineralization. nih.govplos.org

N- and O-Dealkylation Mechanisms

Influence of Soil Physicochemical Factors on Degradation Kinetics

The rate at which this compound dissipates in soil is not constant but is instead governed by various physicochemical and biological properties of the soil. collectionscanada.gc.ca Factors such as pH and the presence of specific microorganisms play a critical role in determining the herbicide's persistence and the dominant degradation pathways. nih.govebi.ac.uk

The degradation of this compound is markedly dependent on soil pH. nih.govebi.ac.uk Chemical hydrolysis, particularly the cleavage of the sulfonylurea bridge, is accelerated in acidic soils. nih.govisws.org.in Consequently, the herbicide is more persistent in neutral or weakly basic soils compared to acidic ones. nih.govebi.ac.uk Laboratory studies investigating its degradation across different soil types found that the half-life (t1/2) varied significantly with pH.

Table 1: Effect of Soil pH on the Degradation Half-Life of this compound

| Soil Type | Soil pH | Half-Life (t1/2) in Days | Reference |

|---|---|---|---|

| Acidic Clayey Red Soil | Acidic | 13 | nih.gov |

| Neutral Loamy Alfisol Soil | Neutral | Ranged up to 67 | nih.gov |

| Alkaline Sandy Vertisol Soil | Alkaline |

This table illustrates the inverse relationship between soil pH and the degradation rate of this compound, with persistence increasing in neutral to alkaline conditions.

Microbial activity is a crucial factor in the dissipation of this compound, working in concert with chemical hydrolysis. nih.govcollectionscanada.gc.ca Studies have shown that degradation rates are significantly higher in non-sterilized soil compared to sterilized soil, indicating the direct involvement of soil microorganisms. nih.govebi.ac.uk Specific bacterial strains capable of utilizing the herbicide as a substrate have been isolated. For instance, a bacterium identified as Pseudomonas sp. strain SW4 has been shown to effectively degrade this compound. nih.gov The inoculation of this strain into soil samples resulted in a markedly higher degradation rate. nih.gov Microbial degradation appears to proceed through pathways that include both sulfonylurea bridge cleavage and dealkylation followed by triazine ring opening. nih.gov In alkaline soils, where chemical hydrolysis is slower, microbial degradation becomes the predominant factor affecting the herbicide's persistence. ebi.ac.ukagronomyaustraliaproceedings.org

Table 2: Research Findings on Microbial Degradation of this compound

| Finding | Organism/Condition | Observation | Reference |

|---|---|---|---|

| Enhanced Degradation | Pseudomonas sp. strain SW4 | Total degradation in liquid medium reached 84.6% after 6 days. | nih.gov |

| Comparison in Soil | Inoculated vs. Non-inoculated Soil | A higher degradation rate was observed in soil inoculated with strain SW4. | nih.gov |

| Importance in Alkaline Soils | Unsterilized vs. Sterilized Alkaline Soil (pH 7.6) | An accelerated rate of breakdown in unsterilized soil indicated microbial degradation is a key factor. | ebi.ac.uk |

This table summarizes key findings demonstrating the significant contribution of microbial populations to the breakdown of this compound in soil.

pH Dependence of Degradation

Characterization of Soil Metabolites

The degradation of this compound in soil is a complex process influenced by soil properties such as pH, temperature, and microbial activity. nih.govebi.ac.uk The breakdown of this sulfonylurea herbicide leads to the formation of several metabolites. The primary degradation pathways identified include the cleavage of the sulfonylurea bridge, N- and O-dealkylation, and the opening of the triazine ring. nih.govnih.gov

Under laboratory conditions, five main soil metabolites have been isolated and identified. nih.gov The degradation is notably pH-dependent, with the herbicide being more persistent in neutral or weakly basic soils compared to acidic soils. nih.gov Calculated half-life values for this compound in soil have been shown to range from 13 to 67 days. nih.gov

Microbial activity plays a significant role in the degradation process. A bacterium, identified as a Pseudomonas sp., has been shown to effectively degrade this compound. nih.gov This bacterium, designated as strain SW4, was capable of degrading up to 84.6% of the herbicide in a liquid medium within six days. nih.gov Inoculation of this strain into soil significantly increased the degradation rate compared to non-inoculated soil. nih.gov

The degradation by Pseudomonas sp. SW4 appears to follow two different pathways: one involving the cleavage of the sulfonylurea bridge and the other leading to dealkylation and the opening of the triazine ring. nih.gov

In plant metabolism studies, which can offer insights into potential soil metabolite formation, this compound was found to metabolize into two major products: O-desethylthis compound and N-desmethyl-O-desethylthis compound. acs.org These were formed through a proposed unstable α-hydroxy ethoxy intermediate. acs.org

Table 1: Identified Soil and Plant Metabolites of this compound

| Metabolite Name | Formation Pathway | Source of Identification |

| O-desethylthis compound | O-dealkylation | Plant metabolism study acs.org |

| N-desmethyl-O-desethylthis compound | N-dealkylation and O-dealkylation | Plant metabolism study acs.org |

| Metabolites from sulfonylurea bridge cleavage | Cleavage of the sulfonylurea bridge | Soil degradation study nih.govnih.gov |

| Metabolites from triazine ring opening | Opening of the triazine ring | Soil degradation study nih.govnih.gov |

Aquatic Metabolism and Degradation

Hydrolysis and Photodegradation Pathways

In aquatic environments, the degradation of this compound is influenced by factors such as hydrolysis and photolysis. researchgate.net Hydrolysis of the sulfonylurea bridge is a significant degradation pathway, particularly under acidic conditions. nih.gov However, in weakly alkaline waters, the sulfonylurea and methyl ester linkages have been found to be resistant to hydrolysis. nih.gov

Photodegradation, or the breakdown of the chemical by light, has been found to be a slow process for this compound in dugout waters. nih.gov This suggests that photolysis is not a primary route of dissipation in such aquatic systems. nih.gov

Fate in Water Column vs. Sediment

Studies conducted in farm dugouts (ponds) indicate that this compound has a relatively long persistence in the water column. nih.gov The dissipation half-life in one study was reported to be 30 days. nih.gov This persistence suggests that the partitioning of the herbicide into sediments is minimal. nih.gov One of the major routes of its removal from the water column is through hydrological discharge. nih.gov

Aquatic Degradation Products

The degradation of this compound in aquatic systems leads to the formation of various products. While specific aquatic degradation products are not extensively detailed in the provided search results, the general degradation pathways in soil, such as cleavage of the sulfonylurea bridge and dealkylation, are likely to occur in aquatic environments as well. nih.govnih.gov In studies of the related compound metsulfuron-methyl (B1676535), major photoproducts included 2-amino-4-methoxy-6-methyl-1,3,5-triazine (B155196) and 2-(carbomethoxy)benzenesulfonamide, as well as hydroxylated derivatives. researchgate.net Compounds resulting from the cleavage of the triazine moiety were also identified. researchgate.net

Mammalian Metabolism

Absorption, Distribution, and Excretion Patterns

In mammalian systems, such as rats, this compound appears to be moderately absorbed based on urinary excretion data. publications.gc.ca Following absorption, there is minimal residual radioactivity found in tissues, accounting for only 0.05–0.13% of the administered dose, indicating limited distribution and accumulation. publications.gc.ca

The primary route of excretion is through the urine and feces, with over half of the administered dose being excreted unchanged. publications.gc.ca Complete excretion of 93.8–100.0% of the dose occurs primarily through the urine. publications.gc.ca

Metabolism of this compound in rats leads to the identification of two major metabolites: N-demethyl DPX-A7881 and O-deethyl DPX-A7881, along with a minor metabolite, the free acid of the parent compound. publications.gc.ca The predominant metabolic pathway depends on the dose. At low doses, N-demethylation is the primary route, while at high doses, O-deethylation is more prominent. publications.gc.ca

Table 2: Mammalian Metabolism of this compound in Rats

| Parameter | Finding |

| Absorption | Moderate, based on cumulative urinary excretion. publications.gc.ca |

| Distribution | Minimal residual tissue radioactivity (0.05–0.13% of administered dose). publications.gc.ca |

| Excretion | 93.8–100.0% excreted, primarily in urine and feces. publications.gc.ca Over half is excreted unchanged. publications.gc.ca |

| Major Metabolites | N-demethyl DPX-A7881, O-deethyl DPX-A7881. publications.gc.ca |

| Minor Metabolite | Free acid of the parent compound. publications.gc.ca |

Identification of Major Metabolites in Animal Systems

The metabolism of this compound in animal systems, primarily studied in rats, involves the biotransformation of the parent compound into several metabolites. When administered orally to rats, this compound is rapidly metabolized and subsequently excreted. govinfo.gov

The primary metabolic reactions are cytochrome P450-mediated processes involving the dealkylation of substituents on the triazine ring. govinfo.gov The main transformation pathways identified are:

O-deethylation: This process involves the removal of an ethyl group from the ethoxy substituent on the triazine ring, leading to the formation of O-deethyl this compound. govinfo.govpublications.gc.ca This is considered an initial step in the metabolic breakdown. govinfo.gov

N-demethylation: This pathway involves the removal of a methyl group from the methylamino substituent, resulting in N-demethyl this compound. govinfo.govpublications.gc.ca

Studies have shown that a significant portion of the administered dose, approximately 50%, is excreted unchanged in rats. govinfo.gov The remainder is converted into metabolites. The major metabolites identified in animal systems are consistent with those found in plant metabolism studies. govinfo.govepa.gov Further metabolism can lead to the formation of N-demethyl-O-deethyl this compound and other minor polar metabolites. govinfo.govepa.gov

For regulatory purposes concerning residues, the parent compound, this compound, is often the only residue of concern considered in plant commodities. epa.gov

Table 1: Major Metabolites of this compound Identified in Animal Systems

| Metabolite Name | Formation Pathway | System Identified In | Citation |

|---|---|---|---|

| O-deethyl this compound | De-ethylation of the ethoxy group on the triazine moiety. | Rats | govinfo.govpublications.gc.ca |

| N-demethyl this compound | De-methylation of the methylamino group on the triazine moiety. | Rats | govinfo.govpublications.gc.ca |

| N-demethyl-O-deethyl this compound | Further metabolism following initial de-ethylation and de-methylation. | General (Plant/Animal) | govinfo.govepa.gov |

Tissue Retention and Bioaccumulation Potential

Research into the pharmacokinetics of this compound in animal models indicates a low potential for tissue retention and bioaccumulation. Following oral administration in rats, the compound and its metabolites are rapidly excreted, primarily through urine and feces. govinfo.gov

Studies have demonstrated that within three days of administration, more than 90% of the dose is excreted by male rats and over 80% by females. govinfo.gov The retention of residues in the body is minimal. Specifically, less than 0.02% of the administered dose was found to remain in the carcass or tissues. govinfo.gov Furthermore, investigations have shown no significant or preferential accumulation of this compound or its metabolites in any specific tissue. govinfo.gov

The rapid excretion and low tissue retention are characterized by a short excretion half-life. This pharmacokinetic profile suggests that significant body burdens of this compound are not expected to build up, even with repeated daily exposure. govinfo.gov Due to the low expectation of finding finite residues in animal commodities resulting from its use on crops like canola, the requirement for extensive animal metabolism studies has sometimes been waived for certain regulatory approvals. epa.gov The compound is generally considered to have a low potential to bioaccumulate. nih.gov

Table 2: Summary of Tissue Retention and Bioaccumulation Findings for this compound

| Parameter | Finding | Animal Model | Citation |

|---|---|---|---|

| Tissue Retention | < 0.02% of the administered dose remained in carcass or tissues after 3 days. | Rats | govinfo.gov |

| Tissue Accumulation | No significant or preferential accumulation in any tissue was observed. | Rats | govinfo.gov |

| Excretion Rate | >90% (males) and >80% (females) of the dose was excreted within 3 days. | Rats | govinfo.gov |

| Bioaccumulation Potential | Low; not expected to result in significant body burdens from repeated exposure. | General/Rats | govinfo.govnih.gov |

Environmental Fate and Transport Dynamics

Soil Adsorption and Desorption Characteristics

The extent to which ethametsulfuron-methyl binds to soil particles (adsorption) and is subsequently released (desorption) is a key determinant of its availability for plant uptake, degradation, and transport.

The adsorption and desorption behavior of this compound in soil is often characterized using the Freundlich isotherm model. This model empirically describes the relationship between the amount of herbicide adsorbed onto the soil solid phase and its concentration in the soil solution at equilibrium.

Laboratory investigations have shown that the mobility of this compound in various soils corresponds well with the constants derived from Freundlich soil isotherm studies. nih.govresearchgate.netebi.ac.uk These studies provide a quantitative measure of the herbicide's partitioning behavior, which is essential for predicting its movement. For the related sulfonylurea herbicide, metsulfuron-methyl (B1676535), Freundlich isotherms have also been successfully applied to describe its sorption in numerous soil types. researchgate.netjeb.co.intandfonline.comresearchgate.net The Freundlich adsorption coefficient, Kf, indicates the strength of adsorption; higher values signify stronger binding to the soil. For metsulfuron-methyl, Kf values have been observed to vary significantly across different soils, reflecting the influence of soil properties on its adsorption capacity. tandfonline.com

| Soil Type | Kf value (mL/g) | Reference |

| Bongor soil series | 0.366 | jeb.co.in |

| Rengam soil series | 0.560 | jeb.co.in |

| Selangor soil series | 1.570 | jeb.co.in |

| Bernam soil series | 2.837 | jeb.co.in |

| Five Indian Soils (Range) | 0.21 - 1.88 | tandfonline.com |

The primary soil components governing the adsorption of sulfonylurea herbicides like this compound are organic matter and clay minerals. irost.ir

Research on this compound has demonstrated that amending acidic soil with organic materials, such as humic acid or peat, significantly increases its adsorption. researchgate.net This enhanced binding reduces the amount of herbicide available in the soil solution, thereby decreasing its potential for leaching. researchgate.net For the analogous compound metsulfuron-methyl, soil organic matter and clay content are also cited as the main factors affecting its adsorption. jeb.co.in Studies have shown an inverse relationship between the organic matter content of soil and the mobility of metsulfuron-methyl; as organic matter increases, the herbicide's movement down the soil profile is reduced. caws.org.nz

Clay mineralogy also plays a crucial role. ecetoc.org In soils with low organic matter, clay content can become the dominant property determining the extent of herbicide adsorption. nih.govresearchgate.net Expandable 2:1 silicate (B1173343) clays (B1170129) like montmorillonite (B579905) are particularly significant due to their large surface area and cation exchange capacity. ecetoc.org The type of clay mineral influences the sorption process, which can affect the herbicide's availability and mobility in the soil environment. ecetoc.org

The mechanisms by which this compound binds to soil components are complex, but evidence points to the importance of hydrogen bonding. Studies have indicated that hydrogen bonds are involved in the adsorption of this compound onto soil organic matter. researchgate.net Hydrogen bonding is a key mechanism in the adsorption of polar molecules onto soil constituents. irost.ir This type of interaction involves a hydrogen atom acting as a bridge between two electronegative atoms, one of which is on the herbicide molecule and the other on the surface of a soil colloid. irost.ir For the related herbicide metsulfuron-methyl, spectroscopic analysis suggests that hydrogen bonds, along with charge-transfer bonds, are probable mechanisms for its adsorption to various fractions of soil organic matter. nih.gov

Influence of Soil Organic Matter and Clay Mineralogy

Leaching Potential and Groundwater Contamination

Leaching is the process by which a chemical moves downward through the soil profile with percolating water. Due to its chemical properties, this compound is considered to have a high risk of leaching to groundwater. herts.ac.uk Both the parent compound and its degradation products are mobile and can move freely within the soil. publications.gc.ca

The mobility of this compound is highly dependent on the type of soil. Laboratory column studies have shown that it is more mobile in alkaline sandy Vertisol and neutral loamy Alfisol soils compared to an acidic clayey Red soil. nih.govebi.ac.uk This difference in mobility is linked to how the herbicide interacts with the distinct physical and chemical properties of each soil type. Despite its inherent mobility, field dissipation studies have indicated that this compound tends to remain within the upper 23 cm of the soil after application, suggesting that its use may not lead to significant groundwater contamination under certain field conditions. publications.gc.ca

Several key factors control the leaching potential of this compound.

Soil pH: Soil pH is a critical factor. The potential for leaching is more pronounced in non-acidic (neutral to alkaline) soils. publications.gc.ca This is because the solubility of this compound increases and its adsorption to soil particles decreases under higher pH conditions, making it more available for transport with soil water. publications.gc.ca This trend is well-documented for other sulfonylureas like metsulfuron-methyl, where adsorption consistently decreases as soil pH increases, thus enhancing mobility. conicet.gov.ar

Soil Organic Matter: Higher organic matter content reduces the leaching of this compound. researchgate.net Organic amendments have been shown to significantly decrease its movement through the soil profile by increasing adsorption. researchgate.net This inverse relationship between organic matter and mobility is a consistent finding for sulfonylurea herbicides. caws.org.nz

Rainfall: The amount and timing of rainfall are significant drivers of leaching. publications.gc.ca Water moving through the soil profile is the primary transport mechanism for dissolved herbicides. Studies on metsulfuron-methyl have demonstrated that the depth of leaching is directly related to the amount of rainfall received after application. caws.org.nz

Soil Texture and Clay Content: Soil texture influences water flow and the available surfaces for adsorption. This compound is less mobile in clayey soils compared to sandy or loamy soils. nih.gov The higher clay content in the acidic Red soil contributed to stronger adsorption and reduced mobility. nih.gov

Table 2: Factors Influencing Leaching of this compound

| Factor | Influence on Leaching | Explanation | Source |

| Soil pH | Increases in neutral to alkaline soils | Higher pH increases solubility and decreases adsorption. | publications.gc.caconicet.gov.ar |

| Soil Organic Matter | Decreases with higher content | Increases adsorption, binding the herbicide in the upper soil layers. | researchgate.netcaws.org.nz |

| Rainfall | Increases with amount and frequency | Water acts as the transport medium for the dissolved herbicide through the soil profile. | caws.org.nzpublications.gc.ca |

| Soil Texture | Lower in clayey soils, higher in sandy/loamy soils | Clayey soils have a higher surface area for adsorption, while water percolates faster through sandy soils. | nih.gov |

Mitigation Strategies for Leaching Control

The potential for this compound to leach into groundwater is influenced by several factors, including soil characteristics, application timing, and rainfall. publications.gc.ca To minimize this risk, specific mitigation strategies are recommended.

One key strategy is the implementation of vegetative buffer strips. A well-maintained vegetative buffer between treated areas and surface water bodies like ponds, streams, and springs can effectively reduce the loading of this compound from runoff water and sediment. epa.gov

Application timing is also crucial. It is advised to avoid applying this compound when rainfall or irrigation is anticipated within 48 hours. This practice significantly reduces the chance of the herbicide being washed off the soil surface and into water systems. epa.gov

Furthermore, soil management practices can play a role in mitigating leaching. Leaving treated soil undisturbed helps to reduce the movement of the herbicide through soil erosion caused by wind or water. fsc.org It is also recommended to avoid using this herbicide in areas with soils that are susceptible to wind erosion, which are typically soils with high silt or fine sand content and low organic matter. fsc.org

Label instructions on pesticide products provide specific directions for use that include risk-reduction measures to protect the environment. publications.gc.ca Adherence to these instructions, including proper application methods to minimize spray drift, is a fundamental mitigation strategy. epa.gov Using the largest possible droplets during application can effectively reduce spray drift. epa.gov

Dissipation Kinetics in Environmental Compartments

The persistence of this compound in soil, often measured by its half-life (DT50), varies depending on environmental conditions. In a field study conducted in a paddy soil, the half-life of this compound was determined to be 34.66 days. researchgate.net Laboratory studies provide a more controlled environment to understand the influence of specific factors. For instance, in a laboratory setting, the half-life of this compound in paddy soil was over 100 days at 6°C, but decreased significantly to 16.35 days at 25°C and 10.35 days at 35°C, demonstrating the strong influence of temperature on its degradation. researchgate.net

Another study measured the half-life of this compound in grasslands to be 30 days. researchgate.net Research on the related compound, metsulfuron-methyl, provides further context. In one field study, the half-life of metsulfuron-methyl was found to be between 6.3 and 7.9 days. mdpi.comnih.gov Another field dissipation study reported a rapid half-life of 6.5 days for metsulfuron-methyl in topsoil. sci-hub.ru Laboratory studies on metsulfuron-methyl have shown a wider range of half-lives, from 2.5 days under acidic and warm conditions to 36 days in less acidic and cooler conditions. plos.org Specifically, in a sandy loam soil, the half-life of metsulfuron-methyl ranged from 5.7 to 12.8 days depending on moisture and temperature, while in clay soil, it ranged from 4.6 to 11.2 days under non-autoclaved conditions. tandfonline.com

The following table summarizes the half-life determinations for this compound and the related compound metsulfuron-methyl under various conditions.

| Compound | Study Type | Soil/Environment | Half-life (days) | Conditions | Citation |

| This compound | Field | Paddy Soil | 34.66 | - | researchgate.net |

| This compound | Laboratory | Paddy Soil | >100 | 6°C | researchgate.net |

| This compound | Laboratory | Paddy Soil | 16.35 | 25°C | researchgate.net |

| This compound | Laboratory | Paddy Soil | 10.35 | 35°C | researchgate.net |

| This compound | Field | Grassland | 30 | - | researchgate.net |

| Metsulfuron-methyl | Field | Oil Palm Plantation | 6.3 - 7.9 | - | mdpi.comnih.gov |

| Metsulfuron-methyl | Field | Topsoil | 6.5 | - | sci-hub.ru |

| Metsulfuron-methyl | Laboratory | - | 2.5 | pH 3.1, 35°C, 80% FC | plos.org |

| Metsulfuron-methyl | Laboratory | - | 36 | pH 5.7, 10°C, 60% FC | plos.org |

| Metsulfuron-methyl | Laboratory | Sandy Loam | 5.7 - 12.8 | Varied moisture & temp. | tandfonline.com |

| Metsulfuron-methyl | Laboratory | Clay Soil | 4.6 - 11.2 | Non-autoclaved | tandfonline.com |

*FC: Field Capacity

The degradation of sulfonylurea herbicides like this compound in soil environments often follows first-order reaction kinetics. This means that the rate of degradation is directly proportional to the concentration of the herbicide.

Studies on the related compound metsulfuron-methyl consistently show that its dissipation in soil aligns with a first-order kinetics model. mdpi.comnih.govresearchgate.netdp.tech For example, a field trial investigating the degradation of metsulfuron-methyl in an oil palm plantation found that the rates of degradation followed first-order reaction kinetics with high correlation coefficients (R² = 0.91–0.92). mdpi.comnih.gov Similarly, a study on the degradation of 14C-labeled metsulfuron-methyl in soil from an oil palm plantation used a first-order model to determine its dissipation time. plos.org Another study also reported that the degradation dynamics of metsulfuron-methyl in soil fitted to first-order reaction kinetics. dp.tech

While some studies have observed a two-stage degradation process for other herbicides, where a rapid initial degradation is followed by a slower phase, the degradation of metsulfuron-methyl has been noted to follow a more consistent first-order rate. pjoes.com

This compound is considered to be relatively persistent in both soil and aqueous systems. nih.gov It is moderately soluble in water and, based on its chemical properties, has a high potential for leaching. nih.gov The persistence in soil is influenced by microbial degradation, and the compound is expected to be moderately persistent. publications.gc.ca In water, it is considered persistent. publications.gc.ca

Field evidence indicates that despite its mobility, this compound tends to remain in the upper soil layers, with one study showing no leaching beyond a 23 cm depth. publications.gc.ca However, runoff from the soil surface can transport both this compound and its transformation products into nearby water bodies. publications.gc.ca

The persistence of related sulfonylurea herbicides in water has also been noted. For instance, the half-lives of thifensulfuron-methyl, this compound, and metsulfuron-methyl in farm dugouts were found to be relatively long, indicating slow degradation in these aquatic environments. researchgate.net This persistence is attributed to the resistance of the sulfonylurea linkage to hydrolysis in weakly alkaline waters and slow microbial and photolytic degradation. researchgate.net

First-Order Reaction Kinetics in Soil Degradation

Volatilization Potential

This compound has a very low potential for volatilization from moist soil or water surfaces under typical field conditions. publications.gc.ca This characteristic is based on its physical and chemical properties. publications.gc.ca Specifically, its low vapor pressure suggests that it is not expected to volatilize significantly from dry soil surfaces either. nih.gov This indicates that volatilization is not a major pathway of dissipation for this compound in the environment. epa.gov

Ecotoxicological Assessment of Non Target Organisms

Impact on Aquatic Ecosystems

Toxicity to Aquatic Plants and Algae

As a herbicide, ethametsulfuron-methyl is expected to have adverse effects on non-target aquatic plants. It is classified as having high toxicity to aquatic plants, including algae. The mechanism of action involves the inhibition of the enzyme acetolactate synthase (ALS), which is crucial for amino acid synthesis in plants, leading to the cessation of cell division and growth.

Studies have demonstrated the high sensitivity of various aquatic macrophytes to this compound. For instance, significant effects have been observed on the frond numbers of duckweed (Lemna minor) and the root dry weight of sago pondweed (Potamogeton pectinatus). Research has shown that Lemna minor is particularly sensitive to sulfonylurea herbicides like metsulfuron-methyl (B1676535) (a closely related compound), with a 7-day LC50 of 12.0 µg/L. Another study indicated that the root growth of Elodea canadensis and Myriophyllum spicatum decreased at the lowest tested concentration of metsulfuron-methyl. In fact, a potential risk to vascular aquatic plants was identified even at the lowest application rates of this compound.

Table 1: Effects of this compound on Aquatic Macrophytes

| Species | Endpoint | Effect | Source |

|---|---|---|---|

| Lemna minor (duckweed) | Frond number | Significantly affected | |

| Potamogeton pectinatus (sago pondweed) | Root dry weight | Significantly affected | |

| Elodea canadensis | Root growth | Decreased |

Sensitivity of Aquatic Macrophytes

Effects on Aquatic Invertebrates

This compound is considered to have a low toxicity to aquatic invertebrates. Laboratory studies on Daphnia magna have shown it to be of low acute and chronic toxicity. The risk assessment conducted by Canadian authorities concluded that this compound and its transformation product, triazine amine, pose a negligible risk to freshwater invertebrates. Similarly, another sulfonylurea herbicide, metsulfuron-methyl, is rated as practically nontoxic to aquatic insects.

Table 2: Toxicity of this compound to Aquatic Invertebrates

| Species | Toxicity Endpoint | Value | Reference |

|---|---|---|---|

| Daphnia magna | Acute | Negligible risk |

Toxicity to Fish Species

Table 3: Toxicity of this compound to Fish

| Species | Toxicity Endpoint | Finding | Source |

|---|---|---|---|

| Oncorhynchus mykiss (Rainbow Trout) | Acute | Negligible risk |

Indirect Ecological Effects on Aquatic Food Webs

While the direct toxicity of this compound to aquatic invertebrates and fish is low, its high toxicity to aquatic plants can lead to significant indirect ecological effects. Aquatic plants form the base of many aquatic food webs, providing food and habitat for a variety of organisms. A reduction in aquatic macrophytes due to herbicide exposure can alter the habitat structure, reduce the availability of food for herbivorous invertebrates and fish, and consequently impact higher trophic levels. For example, the loss of aquatic plants can put aquatic invertebrates at risk. Furthermore, the decay of herbicide-affected plants can lead to changes in water quality, such as decreased pH.

Influence on Soil Biota

This compound is degraded in the soil primarily by microbial action, making the interaction between the herbicide and soil microbial communities a key aspect of its environmental fate. publications.gc.ca The rate of this biotransformation is dependent on environmental factors like soil temperature and moisture. epa.gov

The risk of this compound to soil-dwelling invertebrates such as earthworms has been evaluated through toxicological testing. publications.gc.ca Based on assessments by regulatory agencies, this compound demonstrates no adverse toxicological effects on terrestrial invertebrates on an acute oral, dietary, or reproductive basis. publications.gc.ca

Specifically, the risk to earthworms is considered negligible at expected environmental concentrations resulting from labeled use. publications.gc.ca This suggests that the direct toxicity of this compound to these important soil organisms is low.

Table 2: Summary of Ecotoxicological Effects on Soil Biota

This table is interactive. Click on the headers to sort.

| Organism Group | Effect of this compound | Key Findings | Source(s) |

|---|---|---|---|

| Soil Microbial Communities | Alteration of Community Structure | No significant effect on overall microbial biomass or diversity in field studies, but induced shifts in community composition. | cdnsciencepub.com |

Impact on Soil Microbial Processes and Communities

Effects on Terrestrial Wildlife

The assessment of this compound's impact on terrestrial wildlife reveals varying levels of toxicity across different species and groups.

Avian Toxicity

This compound is characterized as having low toxicity to birds. Studies on various avian species have consistently shown high LD50 and LC50 values, indicating a low potential for acute toxicity. For instance, the acute oral LD50 for Mallard ducks is reported to be greater than 2510 mg/kg. Similarly, the dietary LC50 for both Bobwhite Quail and Mallard ducks exceeds 5620 mg/kg, further supporting the classification of this herbicide as practically nontoxic to avian species. epa.govwindows.net

Table 1: Avian Toxicity of this compound

| Species | Test Type | Result (mg/kg or ppm) | Toxicity Classification |

| Mallard Duck | Acute Oral LD50 | > 2510 mg/kg windows.net | Practically Nontoxic |

| Bobwhite Quail | Dietary LC50 | > 5620 ppm windows.net | Practically Nontoxic |

| Mallard Duck | Dietary LC50 | > 5620 ppm epa.gov | Practically Nontoxic |

Mammalian Wildlife Exposure and Risk

For mammalian wildlife, this compound also demonstrates low acute toxicity. epa.govherts.ac.uk The acute oral LD50 in rats is greater than 5000 mg/kg, and the dermal LD50 in rabbits is over 2000 mg/kg. epa.govwa.gov Chronic toxicity studies in rats have identified a No-Observed-Adverse-Effect Level (NOAEL) of 449 mg/kg/day, with effects such as decreased body weight observed at higher doses. epa.gov Risk assessments for mammals consuming contaminated vegetation or insects suggest that the exposure levels are significantly lower than those that would cause adverse effects. wa.govfsc.org For example, the estimated dietary exposure for various small mammals is thousands of times lower than the established rat LD50. wa.gov

Table 2: Mammalian Toxicity of this compound

| Species | Test Type | Result (mg/kg/day) | Endpoint |

| Rat | Acute Oral LD50 | > 5000 epa.gov | Mortality |

| Rabbit | Dermal LD50 | > 2000 wa.gov | Mortality |

| Rat | Chronic NOAEL (2-generation study) | 449 epa.gov | Decreased body weight |

Toxicity to Beneficial Insects

The impact of this compound on beneficial insects, particularly honey bees, has been evaluated. It is generally considered to have low to moderate toxicity to bees. herts.ac.uk An acute contact LD50 study on honey bees (Apis mellifera) determined the value to be greater than 25 micrograms per bee, leading to a classification of relatively non-toxic. epa.gov However, some sources categorize it as moderately toxic. herts.ac.uk It is important to note that while direct acute toxicity may be low, the European Food Safety Authority (EFSA) could not finalize the risk assessment for aquatic organisms, indicating some environmental concerns. europa.eu

Table 3: Toxicity of this compound to Honey Bees

| Species | Test Type | Result (µ g/bee ) | Toxicity Classification |

| Honey Bee (Apis mellifera) | Acute Contact LD50 | > 25 epa.gov | Relatively Nontoxic |

Ecological Risk Assessment Methodologies

The ecological risk assessment for pesticides like this compound involves standardized methodologies to estimate potential environmental impacts.

Use of Expected Environmental Concentrations (EEC)

Expected Environmental Concentrations (EECs) are a cornerstone of ecological risk assessment, providing an estimate of the pesticide concentration in various environmental compartments like water and soil. publications.gc.ca These concentrations are calculated using models such as PRZM/EXAMS and SCI-GROW, which consider the chemical's properties and application rates. federalregister.gov For this compound, the EECs for acute exposure in surface water have been estimated at 0.48 parts per billion (ppb), while chronic exposure estimates are around 0.32 ppb. federalregister.gov These EECs are then compared against toxicological endpoints to determine the level of risk to non-target organisms. publications.gc.ca The EEC is a critical input for calculating risk quotients (RQ), where RQ is the ratio of the EEC to a toxicological endpoint (e.g., LC50 or NOEC). An RQ value greater than 1 indicates a potential risk, triggering further, more refined risk assessment. publications.gc.ca

Application of Uncertainty Factors in Interspecific Sensitivity

Uncertainty factors (UFs), also known as safety factors, are integral to risk assessment to account for variability and gaps in toxicological data. croplifeeurope.eu A standard 100-fold uncertainty factor is often applied to the No-Observed-Adverse-Effect-Level (NOAEL) from animal studies to derive a chronic Reference Dose (cRfD) for humans. epa.gov This factor typically comprises a 10x factor for interspecies extrapolation (from animals to humans) and a 10x factor for intraspecies variability (within the human population). regulations.gov In the case of this compound, a 100x UF was applied to the rat 2-generation reproduction study NOAEL of 449 mg/kg/day to establish a chronic Population Adjusted Dose (cPAD) of 4.5 mg/kg/day. epa.gov Additional uncertainty factors may be introduced when there are concerns about the severity of observed effects or other uncertainties in the hazard data. croplifeeurope.eu These factors ensure a conservative approach to risk assessment, aiming to be protective of sensitive subpopulations and different species in the ecosystem.

Monitoring and Mitigation Measures for Environmental Protection

This compound is a selective, sulfonylurea herbicide that functions by inhibiting the acetolactate synthase (ALS) enzyme, which is crucial for the biosynthesis of branched-chain amino acids in plants. epa.govnih.gov Due to its mode of action, its environmental fate and potential impact on non-target organisms are of significant concern, necessitating robust monitoring and mitigation strategies. The chemical is recognized for its persistence in soil and water environments and its mobility, which increases the potential for it to contaminate surface and groundwater. epa.govpublications.gc.caherts.ac.uk

An evaluation of its environmental behavior indicates that this compound is stable to hydrolysis under neutral and alkaline conditions, and phototransformation is a slow degradation pathway in both water and soil. publications.gc.ca The primary route of degradation is through microbial action in the soil, which is influenced by factors such as temperature, moisture, and pH. publications.gc.ca It is considered persistent to moderately persistent in aerobic soil environments, with field dissipation half-lives ranging from 30 to 161 days. publications.gc.ca In aquatic systems, both aerobic and anaerobic biotransformation processes are slow, leading to its persistence. publications.gc.ca Because the compound and its breakdown products are mobile, there is a potential for movement into nearby water bodies through surface runoff. publications.gc.ca

Ecotoxicological Profile for Non-Target Organisms

Risk assessments for this compound focus on its potential effects on a variety of non-target terrestrial and aquatic organisms. The risk is typically calculated as a risk quotient (RQ), which is the ratio of the predicted environmental concentration (EEC) to a toxicological endpoint for a specific organism. publications.gc.ca An RQ value greater than or equal to 1 suggests a potential for harmful effects, often triggering the need for mitigation measures. publications.gc.ca

Terrestrial Organisms

For terrestrial ecosystems, the primary risk identified is for non-target plants due to spray drift or runoff. publications.gc.causda.gov this compound and other sulfonylurea herbicides like metsulfuron-methyl are known to be highly injurious to sensitive broadleaf plants at very low concentrations. fsc.orgtipwg.co.za Field studies on the related compound metsulfuron-methyl have shown that spray drift can affect the biomass, cover, and seed germination of various plant species in off-crop areas, leading to shifts in plant community composition. frontiersin.orgfrontiersin.org

Conversely, the risk to most terrestrial fauna is considered low. This compound presents a negligible risk to wild birds, mammals, earthworms, and bees when used according to the label directions, as environmental concentrations are not expected to reach harmful levels. publications.gc.ca Laboratory studies on metsulfuron-methyl have shown it is not a significant threat to soil fauna at recommended application rates; however, the addition of adjuvants like mineral oil can increase ecotoxicity to certain soil invertebrates. nih.govresearchgate.net

Table 1: Ecotoxicity of this compound to Select Terrestrial Organisms (Data presented is based on available scientific assessments and may vary based on specific study conditions.)

| Organism Group | Endpoint | Toxicity Value | Conclusion | Source |

| Birds | Acute Oral LD₅₀ | >3000 mg/kg (for Anas platyrhynchos) | Low Toxicity | npdc.govt.nz |

| Mammals (Rat) | Acute Oral LD₅₀ | >5000 mg/kg | Low Toxicity | epa.gov |

| Mammals (Rat) | Short-term dietary NOEL | 40 ppm | - | npdc.govt.nz |

| Honeybees (Apis mellifera) | Acute Contact/Oral | Moderately Toxic | Moderate Toxicity | herts.ac.uk |

| Earthworms | Acute/Chronic | Moderately Toxic | Moderate Toxicity | herts.ac.uk |

Aquatic Organisms

In aquatic environments, this compound is persistent, and its mobility creates a risk of exposure for aquatic life through runoff. publications.gc.ca The primary organisms at risk are aquatic plants (macrophytes) and algae, which are highly sensitive to the herbicide. publications.gc.caherts.ac.uk Assessments for seven freshwater species, including invertebrates, fish, algae, and vascular plants, indicated that sensitive aquatic plants could be adversely affected. publications.gc.ca However, the risk to fish, aquatic invertebrates, and amphibians is generally considered negligible. publications.gc.ca Water monitoring has detected residues of this compound, but typically at concentrations below the level of concern for most aquatic animals. publications.gc.ca

Table 2: Ecotoxicity of this compound to Select Aquatic Organisms (Data presented is based on available scientific assessments and may vary based on specific study conditions.)

| Organism Group | Species | Endpoint | Toxicity Value | Conclusion | Source |

| Fish | - | Chronic | - | Moderate Ecotoxicity | herts.ac.uk |

| Aquatic Invertebrates | Daphnia magna | Chronic | - | Moderate Ecotoxicity | herts.ac.uk |

| Aquatic Plants | Lemna gibba | - | - | High Sensitivity | wur.nl |

| Algae | - | - | - | High Sensitivity | publications.gc.ca |

Environmental Monitoring and Mitigation

Given the potential risks, particularly to non-target terrestrial and aquatic plants, specific monitoring and mitigation measures are required to protect the environment. publications.gc.ca Routine water monitoring for this compound is not always conducted, which can lead to uncertainty in risk assessments. publications.gc.ca Therefore, mitigation focuses on reducing exposure through careful application practices.

Key Mitigation Strategies:

Buffer Zones: To minimize exposure to sensitive non-target areas, unsprayed strips of land, or buffer zones, are required between the treated agricultural field and adjacent terrestrial or aquatic habitats. publications.gc.ca The specific width of these buffer zones is typically specified on the product label. publications.gc.ca

Spray Drift Reduction: Unintentional spray drift poses a significant risk. fsc.org Mitigation involves using appropriate application equipment (e.g., specific nozzles and pressure settings), considering climatic conditions like wind speed and temperature, and avoiding application when conditions favor drift. fsc.orgtipwg.co.za

Runoff Management: Because this compound can be transported by surface water runoff, applications should be avoided when heavy rainfall is expected. publications.gc.cafsc.org Furthermore, treating frozen or snow-covered ground is discouraged, and leaving treated soil undisturbed can reduce herbicide movement via erosion. fsc.orgfsc.org

Adherence to Label Instructions: Product labels contain specific directions for use, including risk-reduction measures designed to protect environmental health. publications.gc.catipwg.co.za Following these instructions is critical for minimizing adverse impacts.

By implementing these measures, the environmental risks associated with the use of this compound can be managed to protect non-target organisms and ecosystems.

Resistance Mechanisms and Management Strategies

Mechanisms of Ethametsulfuron-methyl Resistance

Non-target site resistance (NTSR) involves mechanisms that reduce the amount of active herbicide reaching the target site. researchgate.net For sulfonylurea herbicides like this compound, the most prominent NTSR mechanism is enhanced metabolic detoxification, where resistant plants degrade the herbicide into non-toxic forms more rapidly than susceptible plants. pomais.com This metabolic resistance is often conferred by enzymes such as cytochrome P450 monooxygenases (CYP) and glutathione (B108866) S-transferases (GST). mdpi.comnih.govfrontiersin.org

A well-documented case of metabolism-based resistance specifically to this compound was identified in a biotype of wild mustard (Sinapis arvensis) in Manitoba, Canada. weedscience.orgnih.gov This population developed high levels of resistance after only two applications of the herbicide. nih.gov Studies confirmed that the resistance was not due to an altered ALS enzyme but to the plant's enhanced ability to metabolize the compound. nih.govebi.ac.uk Researchers have noted that resistance to sulfonylurea herbicides in grass weeds like Lolium rigidium and Alopecurus myosuroides is also due to increased metabolism. weedscience.org

Direct comparisons between resistant (R) and susceptible (S) weed biotypes reveal significant differences in the rate of this compound degradation. In a pivotal study on wild mustard, researchers used radiolabeled [¹⁴C]this compound to track its metabolism over time. ebi.ac.ukplos.org

The resistant biotype metabolized this compound much more rapidly than the susceptible biotype. ebi.ac.uk Within 72 hours of treatment, only 17% of the absorbed herbicide remained in its active form in the R plants, whereas 73% remained in the S plants. ebi.ac.uk This rapid detoxification in the R biotype prevents the herbicide from accumulating to lethal concentrations at the ALS enzyme. Notably, there were no significant differences in herbicide absorption or translocation between the two biotypes, pinpointing enhanced metabolism as the definitive resistance mechanism. ebi.ac.ukplos.org

| Time After Treatment (Hours) | Parent this compound Remaining in R Biotype (%) | Parent this compound Remaining in S Biotype (%) |

|---|---|---|

| 3 | 82 | - |

| 6 | 73 | - |

| 12 | - | 84 |

| 18 | 42 | - |

| 24 | - | 79 |

| 48 | 30 | 85 |

| 72 | 17 | 73 |

Target-site resistance (TSR) is the most common mechanism of resistance to ALS-inhibiting herbicides and results from mutations in the ALS gene. bioone.orgweedscience.org These mutations lead to single amino acid substitutions in the ALS enzyme, altering its structure. This change reduces the binding affinity of the herbicide to the enzyme, rendering it less effective at inhibiting amino acid synthesis. pomais.com While enhanced metabolism is the specifically documented mechanism for the Sinapis arvensis biotype resistant to this compound, TSR is widespread for the sulfonylurea class of herbicides in many other weed species. researchgate.netebi.ac.ukplos.org

The hallmark of target-site resistance is a significant decrease in the sensitivity of the ALS enzyme to the herbicide. This is measured through in vitro enzyme assays, where the concentration of herbicide required to inhibit 50% of the enzyme's activity (I₅₀) is determined for both resistant and susceptible biotypes.

In the case of the this compound-resistant wild mustard, the ALS enzyme extracted from both R and S biotypes was equally sensitive to the herbicide, confirming the absence of TSR in that specific population. ebi.ac.ukplos.org However, studies on other weeds resistant to related sulfonylurea herbicides clearly demonstrate the impact of TSR. For example, the ALS enzyme from a resistant Polypogon fugax biotype was found to be inherently less sensitive to metsulfuron-methyl (B1676535) than the enzyme from the susceptible biotype. researchgate.netmdpi.comnih.gov Similarly, ALS activity in sulfonylurea-resistant kochia (Kochia scoparia) was significantly less sensitive to inhibition by several ALS-inhibiting herbicides compared to the susceptible biotype. frontiersin.org In some cases, the resistance factor (the ratio of the I₅₀ of the resistant biotype to the I₅₀ of the susceptible biotype) can be greater than 275. weedscience.org

| Weed Species | Herbicide | Resistance Mechanism | Finding | Citation |

|---|---|---|---|---|

| Sinapis arvensis (Wild Mustard) | This compound | Metabolism-based | ALS extracted from R and S biotypes was equally sensitive. | ebi.ac.ukplos.org |

| Polypogon fugax | Metsulfuron-methyl | Target-site and Non-target-site | ALS enzyme from the R biotype was inherently less sensitive to inhibition than the S biotype. | mdpi.comnih.gov |

| Kochia scoparia (Kochia) | Chlorsulfuron | Target-site | ALS from the R biotype was 5- to 28-fold less sensitive to sulfonylureas. | frontiersin.org |

| Raphanus sativus (Radish) | Metsulfuron-methyl | Target-site | Resistant biotypes showed GR₅₀ values 17- to 60-fold higher than the susceptible biotype due to reduced herbicide affinity at the target site. | researchgate.net |

Target-Site Resistance (ALS Enzyme Alterations)

Genetic Basis of Resistance

The genetic foundation of herbicide resistance determines how it is inherited and spreads. For ALS inhibitors, the genetics differ significantly between target-site and non-target-site mechanisms.

Target-Site Resistance (TSR): The genetic basis of TSR is typically a single point mutation in the nuclear-encoded ALS gene. researchgate.net These mutations are often inherited as a simple, dominant, or semi-dominant trait. researchgate.net Several specific amino acid substitutions in the ALS protein have been identified that confer resistance to sulfonylureas. The most common substitutions occur at specific conserved positions within the gene. For instance, a proline-to-serine substitution at position 197 (Pro-197-Ser) is frequently found in sulfonylurea-resistant weeds like Rapistrum rugosum and Palmer amaranth (B1665344) (Amaranthus palmeri). weedscience.orgweedscience.org Another common mutation is a tryptophan-to-leucine substitution at position 574 (Trp-574-Leu), identified in resistant radish (Raphanus sativus). researchgate.net Diverse mutations at the same position, such as multiple different amino acid substitutions for proline at position 173 in kochia, indicate that resistance can evolve independently multiple times within a species. frontiersin.org

Non-Target Site Resistance (NTSR): The genetic basis of NTSR through enhanced metabolism is more complex. It is often a quantitative trait, meaning it is controlled by multiple genes, primarily from large gene families involved in detoxification, such as cytochrome P450s (CYPs) and glutathione S-transferases (GSTs). frontiersin.org The increased metabolism can result from the overexpression of these genes or from mutations that enhance enzyme efficiency. researchgate.net Identifying the specific genes responsible is challenging, but studies have shown that the presence of CYP inhibitors like malathion (B1675926) can reverse resistance to sulfonylureas in some weeds, confirming the role of this gene family. mdpi.comfrontiersin.org

Evolution and Spread of Resistance

The evolution of herbicide resistance is a classic example of natural selection in action. weedscience.org Within a large weed population, a few individuals may naturally possess traits that allow them to survive a herbicide application. mdpi.com The continuous and intensive use of a single herbicide mode of action, such as ALS inhibitors, eliminates susceptible individuals and allows these rare, resistant individuals to survive, reproduce, and pass on their resistance genes. mdpi.com

The evolution of this compound resistance in wild mustard after only two applications highlights how rapidly resistance can be selected for under high selection pressure. nih.gov The initial use of low herbicide doses can select for weeds with enhanced metabolic capabilities (NTSR). weedscience.org If farmers respond to control failures by increasing the dose, this can then select for highly resistant target-site mutations (TSR), sometimes leading to the accumulation of multiple resistance mechanisms within the same population or individual. weedscience.org

Once established, resistance spreads through both seed and pollen dispersal. This allows resistance genes to move from a single field to neighboring areas and beyond. mdpi.com The global trade in agricultural commodities can also contribute to the long-distance spread of resistant weed seeds. The problem is widespread, with resistance to ALS inhibitors reported in 165 different weed species across 72 countries, making it one of the most significant challenges in modern agriculture. mdpi.com

Resistance Management Strategies

The evolution of herbicide resistance in weed populations is a significant threat to sustainable agriculture. This compound, as a Group 2 herbicide (WSSA) or Group B (HRAC), inhibits the acetolactate synthase (ALS) enzyme. nsw.gov.auherts.ac.uk Herbicides with this mode of action are at high risk for resistance development. nsw.gov.aucroplife.org.au Globally, over 170 grass and broadleaf weed species have developed resistance to ALS inhibitors, making it the most resistance-prone herbicide group. croplife.org.au The repeated use of herbicides with the same mode of action exerts high selection pressure on weed populations, allowing naturally occurring resistant individuals to survive, reproduce, and eventually dominate the population. pnwhandbooks.orggrdc.com.au Therefore, proactive and multi-faceted resistance management strategies are essential to preserve the efficacy of this compound and other valuable herbicides.

Integrated Weed Management Approaches

Integrated Weed Management (IWM) is a holistic approach that combines various control methods to manage weeds, thereby reducing the over-reliance on any single tactic, particularly herbicides. isws.org.in By diversifying control measures, IWM reduces the selection pressure for herbicide resistance and provides a more resilient and sustainable weed management system. researchgate.net

Key components of an IWM program to manage resistance to this compound include:

Cultural Control: These practices aim to create a competitive advantage for the crop over weeds.

Crop Rotation: Rotating crops is a cornerstone of IWM. pnwhandbooks.orgmontana.edu It disrupts weed life cycles and allows for the rotation of different herbicide groups, preventing the repeated use of this compound in the same field. pnwhandbooks.orgbanglajol.info For instance, rotating from a cereal crop where ALS inhibitors are common to a different crop type can enable the use of herbicides with alternative modes of action. pnwhandbooks.org Studies have shown that continuous monoculture systems, such as a rice-wheat rotation, can accelerate resistance development compared to more diverse rotations. banglajol.info

Competitive Cultivars: Planting crop varieties that are vigorous and establish a dense canopy quickly can suppress weed growth and reduce the weed seed bank. epa.gov

Good Agronomic Practices: Optimizing planting dates, seed rates, and soil fertility enhances crop competitiveness against weeds. epa.gov

Mechanical and Physical Control:

Tillage: Strategic tillage can control emerged weeds and bury weed seeds, although the impact varies depending on the weed species and tillage system. pnwhandbooks.orgisws.org.in

Cultivation: In-row cultivation can be used to control weed escapes that may be resistant. pnwhandbooks.org

Sanitation: Cleaning tillage and harvesting equipment before moving between fields is crucial to prevent the spread of resistant weed seeds. montana.edu

Scouting and Monitoring: Regularly scouting fields before and after herbicide application helps to identify weed escapes or patches of potentially resistant weeds. nsw.gov.auepa.gov Early detection allows for targeted management before the resistant population can spread and set seed. nsw.gov.au

The integration of these non-chemical methods with judicious herbicide use is fundamental to delaying the evolution of resistance to this compound.

Rotation of Herbicides with Different Modes of Action